[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
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Overview
Description
[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate: is a complex organic compound that features multiple functional groups, including azide, polyethylene glycol (PEG) chains, and acetylated glucose
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate typically involves multiple steps:
Acetylation of Glucose: The initial step involves the acetylation of glucose to form tetra-acetylated glucose.
PEGylation: The next step is the attachment of a PEG chain to the acetylated glucose. This is achieved through a series of etherification reactions.
These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The azide group in the compound can undergo substitution reactions, particularly in the presence of alkynes, leading to the formation of triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Triazoles: Formed from CuAAC reactions.
Hydroxylated Derivatives: Formed from hydrolysis of acetyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azide group makes it particularly useful in click chemistry, where it can be used to create triazole linkages.
Biology
In biological research, the compound can be used for labeling and tracking biomolecules. The PEG chain enhances its solubility and biocompatibility, making it suitable for use in various biological assays.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The PEGylation helps in improving the pharmacokinetics of drugs, while the azide group allows for targeted delivery through bioorthogonal reactions.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique functional groups allow for versatile modifications and applications.
Mechanism of Action
The mechanism of action of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate involves its ability to participate in bioorthogonal reactions. The azide group can react with alkynes to form stable triazole linkages, which can be used for targeted delivery of drugs or imaging agents. The PEG chain enhances solubility and reduces immunogenicity, making it suitable for in vivo applications .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-tetra-Ac-beta-D-glucose: Similar in structure but with different PEG chain lengths and functional groups.
Tetraacetylated Glucose Derivatives: Compounds with similar acetylation but lacking the azide and PEG groups.
Uniqueness
The uniqueness of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate lies in its combination of azide, PEG, and acetylated glucose. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H35N3O13 |
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Molecular Weight |
549.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3 |
InChI Key |
SBLCSGRZSLBMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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